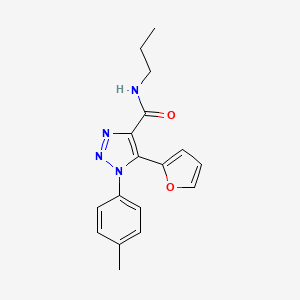

5-(furan-2-yl)-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(furan-2-yl)-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a triazole ring, and a carboxamide group. These groups are common in many biologically active compounds and pharmaceuticals .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research on compounds with similar furan and triazole structures reveals diverse synthesis methods and structural characterizations. For example, Koparır et al. (2005) and Cansiz et al. (2004) discussed the synthesis of furan and triazole derivatives from furan-2-carboxylic acid hydrazide, showcasing the creation of Mannich bases and other derivatives through multi-step reactions involving elemental analyses and spectroscopic methods such as IR and NMR for structural confirmation (Koparır, Çetin, & Cansiz, 2005) (Cansiz, Koparır, & Demirdağ, 2004).

Antimicrobial and Antileukemic Activities

The antimicrobial and antileukemic properties of furan and triazole derivatives have been explored in various studies. Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide and evaluated their antimicrobial activities, indicating potential applications in combating microbial infections (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013). Similarly, Earl and Townsend (1979) investigated furanyl and pyranyl derivatives of certain carboxamides for their antileukemic activities, providing a foundation for further exploration in cancer treatment (Earl & Townsend, 1979).

Corrosion Inhibition and Antioxidant Properties

The corrosion inhibition and antioxidant properties represent another vital area of application. Murmu et al. (2020) examined azomethine functionalized triazole derivatives for their corrosion inhibiting efficacy, suggesting potential uses in protecting metals against corrosion (Murmu, Saha, Bhaumick, Murmu, Hirani, & Banerjee, 2020). On the antioxidant front, Prabakaran, Manivarman, and Bharanidharan (2021) synthesized chalcone derivatives with promising antioxidant activities, highlighting the potential of such compounds in mitigating oxidative stress (Prabakaran, Manivarman, & Bharanidharan, 2021).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazolines and 1,3,4-thiadiazoles, have been reported to exhibit a wide range of biological activities . They are known to interact with various targets, including enzymes, receptors, and DNA, leading to their antimicrobial, antifungal, anti-depressant, immunosuppressive, anticonvulsant, anti-tumor, anti-amoebic, antibacterial, anti-inflammatory, anticancer, and MAO inhibitory activities .

Mode of Action

This interaction could involve binding to the active site of an enzyme or receptor, altering its activity, or interacting with DNA, affecting its replication or transcription .

Biochemical Pathways

These could include pathways involved in microbial growth, inflammation, neurotransmission, cell proliferation, and apoptosis .

Result of Action

Based on the biological activities of related compounds, it can be inferred that the compound may have antimicrobial, antifungal, anti-depressant, immunosuppressive, anticonvulsant, anti-tumor, anti-amoebic, antibacterial, anti-inflammatory, anticancer, and mao inhibitory effects .

Propiedades

IUPAC Name |

5-(furan-2-yl)-1-(4-methylphenyl)-N-propyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-3-10-18-17(22)15-16(14-5-4-11-23-14)21(20-19-15)13-8-6-12(2)7-9-13/h4-9,11H,3,10H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBQFGFSYOUNGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Fluorobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2877884.png)

![2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-ethylacetamide](/img/structure/B2877896.png)

![1-methyl-2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole](/img/structure/B2877897.png)

![(3Z)-1-[(3-fluorophenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2877900.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone](/img/structure/B2877901.png)

![1-methyl-9-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2877905.png)